6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWZBLXJYPICSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253052 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638764-71-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the condensation of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and solvents like DMF are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxides, hydrides, and more complex heterocyclic compounds .
Scientific Research Applications
6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1H-pyrazolo[4,3-d]pyrimidine:
1H-pyrazolo[3,4-c]pyridine: A close analog with different substitution patterns and biological properties.
Uniqueness
6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position enhances its reactivity in substitution reactions, while the methyl group at the 1st position influences its binding affinity to molecular targets .
Biological Activity
Overview
6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by the fusion of a pyrazole ring with a pyridine ring. Its unique structure, featuring a bromine atom at the 6th position and a methyl group at the 1st position, contributes to its distinct biological activity. This compound has garnered attention in medicinal chemistry for its potential as an inhibitor of various biological targets, particularly in cancer research.
The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can suppress downstream signaling pathways crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.
Inhibition of Kinases
Research indicates that this compound effectively inhibits several kinases involved in cell signaling:
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| CDK2 | 0.36 | Highly selective over CDK9 (265-fold) |
| CDK9 | 1.8 | |
| B-Raf | Not specified | Selective inhibition observed |
This table summarizes key findings regarding the inhibitory potency and selectivity of this compound against specific kinases.
Cellular Studies
In vitro studies have demonstrated the compound's efficacy in inhibiting cellular proliferation across various cancer cell lines:
| Cell Line | Effect |
|---|---|
| HeLa | Significant antiproliferative effect |
| HCT116 | Significant antiproliferative effect |
| A375 | Significant antiproliferative effect |
These results indicate that this compound has potential as an anticancer agent due to its ability to induce cell death in tumor cells.
Case Studies
Several studies have explored the biological activity of pyrazolo[4,3-c]pyridines, including this compound:
- Study on Kinase Inhibition : A study published in Molecules reported that compounds similar to this compound exhibited inhibitory activity against cyclin-dependent kinases (CDKs), essential for cell cycle regulation. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases .
- Anticancer Activity Assessment : Another research article investigated the effects of this compound on various cancer cell lines. It was found that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Lacks methyl substitution at position 1 | Similar kinase inhibition profile |
| 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine | Different bromine positioning | Exhibited similar but less potent activity |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Chlorine substitution affects reactivity | Lower selectivity compared to brominated analogs |
This comparative analysis underscores the significance of structural variations on biological activity and selectivity.
Q & A
Q. What validated synthetic routes are available for 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The pyrazolo[4,3-c]pyridine core can be synthesized via a Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with alkynes, followed by a tert-butylamine-mediated ring-closure reaction (yielding ~70–85% efficiency). For bromination, introduce bromine at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization involves:
- Temperature control (40–60°C for coupling; 80°C for cyclization).
- Solvent selection (e.g., DMF for coupling; ethanol/water for cyclization).
- Monitoring via TLC/HPLC to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on pyrazolo[4,3-c]pyridine core protons (e.g., aromatic protons at δ 7.5–8.5 ppm; methyl group at δ 3.2–3.5 ppm).
- HRMS : Confirm molecular ion ([M+H]+ expected at m/z 226.99 for C7H6BrN3).
- Elemental Analysis : Verify purity (>97%) by matching calculated vs. observed C, H, N percentages.
- X-ray Crystallography : Resolve regiochemistry of bromine substitution .
Q. How can researchers ensure high purity of this compound during purification?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for final purity validation (>97%) .
Advanced Research Questions
Q. How can the kinase inhibitory activity of this compound be evaluated against EGFR?
- Methodological Answer :
- Kinase Assays : Use recombinant EGFR kinase domain with ATP-Glo™ luminescence assays.
- IC50 Determination : Test compound concentrations (0.1–100 µM) with gefitinib as a positive control.
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding to EGFR’s ATP pocket .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at positions 3, 5, or 7.
- Biological Testing : Compare IC50 values in kinase/cell viability assays.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters with activity .
Q. How should researchers design experiments to assess the compound’s antimicrobial and anticancer potential?
- Methodological Answer :
- Antimicrobial : Test against Gram+/Gram- bacteria (MIC via broth microdilution; 24–48 hr incubation).
- Anticancer : Use MTT assays on cancer cell lines (e.g., A549, MCF-7). Include positive controls (e.g., doxorubicin).
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to confirm mechanism .
Q. What experimental approaches address stability challenges of this compound in aqueous media?
- Methodological Answer :
- pH Stability Studies : Incubate compound in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light (254 nm) for 24 hr; assess photodegradation products.
- Lyophilization : Stabilize as a hydrochloride salt (precedent from tetrahydro derivatives) .
Q. How can contradictory biological activity data be resolved in studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Confirm kinase inhibition with Western blotting (e.g., EGFR phosphorylation).
- Cytotoxicity Controls : Use isogenic cell lines (EGFR wild-type vs. mutant) to validate target specificity.
- Meta-Analysis : Compare results across studies (e.g., IC50 variability due to assay conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
